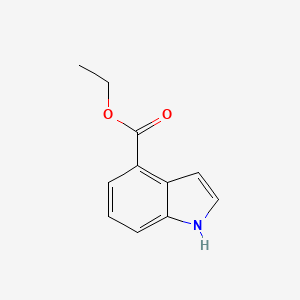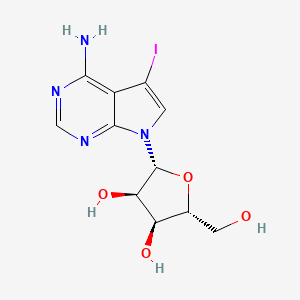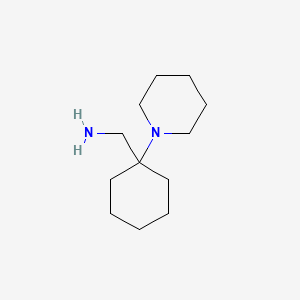
(1-(Piperidin-1-yl)cyclohexyl)methanamine
Vue d'ensemble
Description
“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the CAS Number: 41805-36-1 . It has a molecular weight of 196.34 and its IUPAC name is [1- (1-piperidinyl)cyclohexyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 . This indicates that it has a cyclohexyl group attached to a methanamine group via a piperidinyl group . Physical And Chemical Properties Analysis
“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Synthesis
(1-(Piperidin-1-yl)cyclohexyl)methanamine: is a pivotal building block in pharmaceutical synthesis. Its piperidine core is a common motif in many therapeutic agents due to its structural similarity to natural alkaloids. This compound is utilized in the synthesis of various spiropiperidines and piperidinones , which are crucial in the development of new medications . The versatility of this compound allows for the creation of diverse pharmacophores essential for drug discovery.
Chemical Synthesis
The compound serves as an intermediate in chemical synthesis, particularly in multicomponent reactions (MCRs). MCRs are highly valued in organic chemistry for their efficiency in constructing complex molecules from simpler ones. The amine group in (1-(Piperidin-1-yl)cyclohexyl)methanamine can participate in various cyclization and annulation reactions, leading to a wide array of cyclic and acyclic structures .
Analytical Chemistry
In analytical chemistry, (1-(Piperidin-1-yl)cyclohexyl)methanamine can be used as a derivatization agent for the qualitative and quantitative analysis of reactive carbonyl species. Its nucleophilic amine group reacts with carbonyl compounds to form stable derivatives, which can be easily detected and quantified using techniques like HPLC and LC-MS .
Biological Studies
This compound has shown potential in biological studies as a modulator of biological pathways. Piperidine derivatives have been explored for their ability to interact with various enzymes and receptors, which can lead to the development of novel treatments for diseases such as cancer and neurodegenerative disorders .
Catalysis
The amine group of (1-(Piperidin-1-yl)cyclohexyl)methanamine can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. It can stabilize metal complexes and facilitate various organic transformations, including hydrogenation, cycloaddition, and amination processes .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRMGNDTSKKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327966 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Piperidin-1-yl)cyclohexyl)methanamine | |
CAS RN |
41805-36-1 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

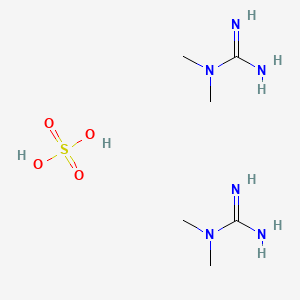
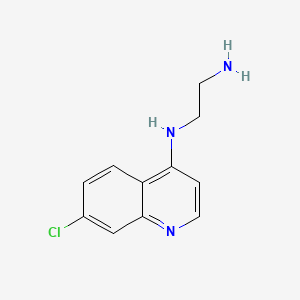


![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)
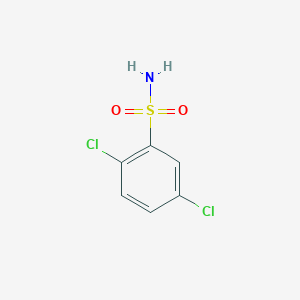
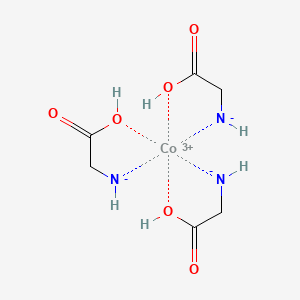
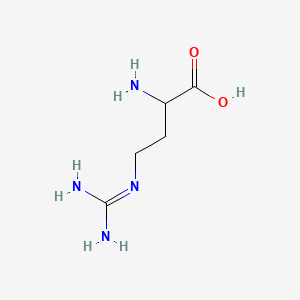
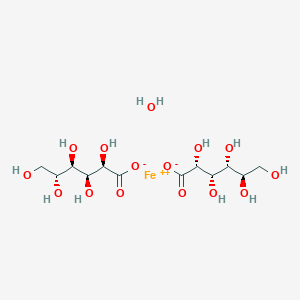
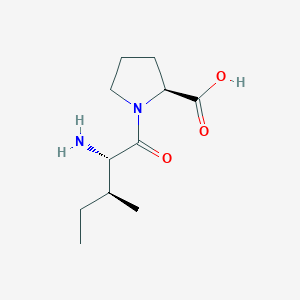
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
